N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O4S. This compound is characterized by the presence of an ethylamino group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene Sulfonamide: The starting material, benzene sulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Alkylation: The nitrated benzene sulfonamide is then subjected to alkylation with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This introduces the ethylamino group to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-[2-(Ethylamino)ethyl]-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of this compound oxides.
Wissenschaftliche Forschungsanwendungen
N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. Additionally, the sulfonamide group can form hydrogen bonds with the enzyme, further stabilizing the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Ethylamino)ethyl]-2-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide: Similar structure but with a methylamino group instead of an ethylamino group.
N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group at the para position.
Uniqueness
N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the ethylamino, nitro, and sulfonamide groups allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H15N3O4S |
---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
N-[2-(ethylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-2-11-7-8-12-18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,11-12H,2,7-8H2,1H3 |
InChI-Schlüssel |
VJTKVCUCIAFISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.